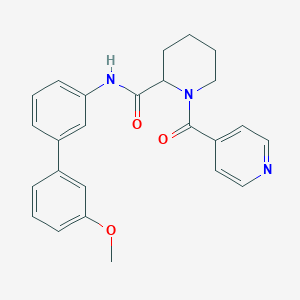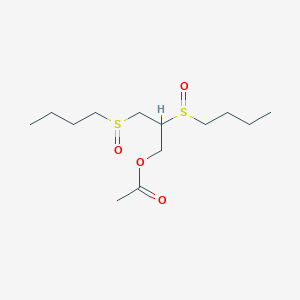methyl]-2-methyl-8-quinolinol](/img/structure/B3925902.png)
7-[[3-(benzyloxy)phenyl](2-pyridinylamino)methyl]-2-methyl-8-quinolinol
Descripción general
Descripción
7-[[3-(benzyloxy)phenyl](2-pyridinylamino)methyl]-2-methyl-8-quinolinol, commonly known as BMQ, is a synthetic compound with potential applications in scientific research. BMQ is a member of the quinoline family of compounds and possesses a unique chemical structure that makes it an attractive target for synthesis and study. In
Mecanismo De Acción
The mechanism of action of BMQ is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. BMQ has been shown to bind to DNA and disrupt the replication process, leading to cell death. BMQ also appears to induce apoptosis by activating the caspase pathway, which is a series of proteolytic enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects:
BMQ has been shown to have several biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, BMQ has been shown to have antioxidant properties. BMQ has also been shown to have anti-inflammatory activity, and researchers are investigating its potential as a treatment for inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMQ in lab experiments is its unique chemical structure, which makes it an attractive target for synthesis and study. BMQ is also relatively easy to synthesize in a laboratory setting, which makes it a cost-effective option for researchers. One of the main limitations of using BMQ in lab experiments is the lack of information on its toxicity and potential side effects. More research is needed to fully understand the safety profile of BMQ.
Direcciones Futuras
There are several future directions for research on BMQ. One area of interest is in the development of new synthetic methods for the production of BMQ and related compounds. Researchers are also investigating the potential of BMQ as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular disease. Another area of interest is in the development of new formulations of BMQ that can be used in clinical trials. Overall, BMQ is a promising compound with potential applications in a wide range of scientific research areas.
Aplicaciones Científicas De Investigación
BMQ has several potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry, where BMQ is being studied for its potential as a therapeutic agent. BMQ has been shown to have anticancer activity, and researchers are investigating its potential as a treatment for various types of cancer. BMQ has also been shown to have antimicrobial activity, and researchers are exploring its potential as a treatment for infectious diseases.
Propiedades
IUPAC Name |
2-methyl-7-[(3-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2/c1-20-13-14-22-15-16-25(29(33)28(22)31-20)27(32-26-12-5-6-17-30-26)23-10-7-11-24(18-23)34-19-21-8-3-2-4-9-21/h2-18,27,33H,19H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTZDSCZZMIZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC(=CC=C3)OCC4=CC=CC=C4)NC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3925833.png)


![6-(4-methoxy-3-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925856.png)
![N-(4-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925861.png)
![2-chloro-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B3925873.png)
![4-[2-(2,4-dichlorophenoxy)propanoyl]morpholine](/img/structure/B3925880.png)
![N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925886.png)
![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B3925901.png)

![5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3925916.png)
![N-(2-methoxyphenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925922.png)
methyl]-8-quinolinol](/img/structure/B3925924.png)
